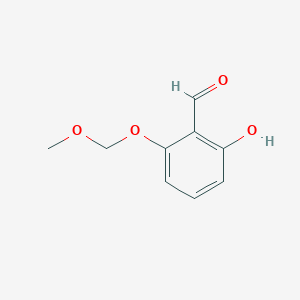

2-Hydroxy-6-(methoxymethoxy)benzaldehyde

描述

Significance of Substituted Benzaldehydes as Versatile Chemical Building Blocks

Substituted benzaldehydes represent a significant class of organic compounds, acting as versatile building blocks in a multitude of synthetic processes. wisdomlib.orgwisdomlib.org These compounds, characterized by a benzaldehyde (B42025) structure with additional atoms or groups attached to the aromatic ring, are pivotal in organic chemistry. wisdomlib.orgwisdomlib.org Their utility is showcased in their reactions with various derivatives, such as hydrazones to form Schiff bases and chalcones to incorporate diverse functional groups. wisdomlib.org The reactivity of the aldehyde functional group, combined with the influence of substituents on the benzene (B151609) ring, allows for a wide range of chemical transformations. This makes substituted benzaldehydes essential intermediates in the synthesis of complex molecules, including pharmaceuticals and other industrially relevant chemicals. wisdomlib.orgevitachem.com Their importance is further highlighted by their use in the synthesis of heterocyclic compounds like pyrazole (B372694) derivatives. wisdomlib.org Modern synthetic methods continue to be developed to create functionalized benzaldehydes, underscoring their continued importance in organic synthesis. rug.nlacs.org

The Role of the Methoxymethyl (MOM) Group as a Hydroxyl Protecting Strategy in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules, protecting reactive functional groups is a critical strategy. The methoxymethyl (MOM) ether group is a widely used protective group for hydroxyl (-OH) functions. adichemistry.comacs.org The MOM group is favored due to the stability of the resulting MOM ether under a range of conditions, from strongly basic to weakly acidic. acs.org It is inert towards many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.com

The introduction of a MOM group typically involves reacting an alcohol with a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org This process converts the hydroxyl group into a MOM ether, effectively masking its reactivity. adichemistry.com

A key advantage of the MOM group is that it can be removed, or deprotected, under acidic conditions to regenerate the alcohol. adichemistry.comhighfine.com Since the MOM group is an acetal (B89532), it is cleaved by acid hydrolysis. adichemistry.com This selective removal allows chemists to unmask the hydroxyl group at a specific point in a synthetic sequence, a crucial feature for the successful synthesis of intricate molecules. acs.org The differential reactivity between aromatic and aliphatic MOM ethers under certain conditions further enhances its utility in selective deprotection strategies. acs.org

Overview of Current Research Trends and Academic Interest in 2-Hydroxy-6-(methoxymethoxy)benzaldehyde and its Derivatives

This compound, with the chemical formula C₉H₁₀O₄, is a significant intermediate in organic synthesis. chembk.comcnarshine.comnih.gov It is a colorless or slightly yellow crystalline solid, soluble in organic solvents like ethanol (B145695) and ether, but insoluble in water. evitachem.comchembk.com This compound is particularly valued in medicinal chemistry and drug synthesis, where it serves as a precursor for biologically active molecules, including potential anticancer agents. evitachem.comchembk.com

Current research highlights the utility of this compound in the synthesis of complex pharmaceutical compounds. For instance, it is a key starting material in processes for synthesizing compounds that bind to hemoglobin and increase its oxygen affinity, which could be beneficial for treating diseases like sickle cell disease. google.com The synthesis of this benzaldehyde derivative itself can be achieved through methods such as the reaction of a phenol (B47542) with methoxymethanol (B1221974) under acidic conditions or via a multi-step reaction sequence starting from 1,3-di(methoxymethoxy)benzene. chembk.comchemicalbook.com

The unique arrangement of the hydroxyl, methoxymethoxy, and aldehyde groups on the aromatic ring allows for a variety of chemical transformations. evitachem.com The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol, while the aromatic ring can undergo electrophilic substitution. evitachem.com The academic interest in this compound and its derivatives, such as 2-Hydroxy-6-((6-(hydroxymethyl)pyridin-2-yl)methoxy)benzaldehyde, is driven by their potential as building blocks for novel therapeutic agents and complex natural products. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-6-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-9-4-2-3-8(11)7(9)5-10/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHNZOVUGRZEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 2 Hydroxy 6 Methoxymethoxy Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a cornerstone of the molecule's reactivity, participating in numerous addition, condensation, oxidation, and reduction reactions. The presence of the ortho-hydroxyl group can play a significant role in these transformations, either through electronic effects or by acting as an internal directing group or catalyst.

Carbonyl Additions and Condensation Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in extending the carbon skeleton and constructing more complex molecular architectures.

The aldehyde functionality of 2-Hydroxy-6-(methoxymethoxy)benzaldehyde readily undergoes condensation reactions with active methylene (B1212753) compounds to generate new carbon-carbon bonds. These reactions are pivotal for building molecular complexity.

In Aldol-type condensations , such as the Claisen-Schmidt condensation, the aldehyde reacts with ketones like acetophenone (B1666503) in the presence of a base to form chalcone (B49325) derivatives. This transformation extends the conjugation of the system, a valuable feature in the synthesis of various biologically active compounds.

The Knoevenagel condensation involves the reaction of the aldehyde with compounds possessing an acidic methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. rsc.org This reaction is typically catalyzed by a weak base (e.g., DABCO) and proceeds smoothly to yield substituted alkenes. rsc.org The presence of a hydroxyl group on a promoter can enhance the catalytic activity by forming a hydrogen bond with the carbonyl group of the aldehyde, thereby increasing its reactivity. rsc.org

Table 1: Condensation Reactions of this compound

| Reaction Type | Reactant B | Catalyst/Conditions | Product Type |

| Claisen-Schmidt | Acetophenone | Base (e.g., NaOH, KOH) | Chalcone Derivative |

| Knoevenagel | Malononitrile | Weak Base (e.g., Piperidine (B6355638), DABCO) | Dicyanoalkene Derivative |

| Knoevenagel | Ethyl Cyanoacetate | Weak Base (e.g., Piperidine, DABCO) | Cyanoacrylate Derivative |

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for this purpose. wikipedia.org

The HWE reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is generated by deprotonating an alkyl phosphonate with a base. wikipedia.org This carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, allowing it to react efficiently with a broad range of aldehydes, including this compound. wikipedia.org A key advantage of the HWE reaction is its high stereoselectivity, predominantly forming the (E)-alkene (trans isomer). wikipedia.orgnrochemistry.com The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate which then eliminates to give the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. nrochemistry.com This methodology is instrumental in carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.comnih.gov

Table 2: Illustrative Horner-Wadsworth-Emmons (HWE) Reaction

| Aldehyde | Phosphonate Reagent | Base | Predominant Product |

| This compound | Triethyl phosphonoacetate | NaH, LiCl/DBU | (E)-Ethyl 3-(2-hydroxy-6-(methoxymethoxy)phenyl)acrylate |

The aldehyde group serves as a precursor for the formation of carbon-nitrogen double bonds (imines) and enamines.

Imine formation , also known as Schiff base formation, occurs when the aldehyde reacts with a primary amine. This condensation reaction is often catalyzed by acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. The reaction of 2-hydroxy-benzaldehyde derivatives with amines like 2-aminopyridine (B139424) is a well-established method for synthesizing new Schiff bases. nih.gov These compounds can exist in an equilibrium between the enol-imine and keto-amine tautomeric forms. nih.gov

Enamine formation takes place when the aldehyde reacts with a secondary amine, again typically under acid catalysis. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the secondary amine, and subsequent dehydration to yield the enamine. masterorganicchemistry.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. masterorganicchemistry.com

Selective Oxidation and Reduction Reactions

The aldehyde group can be selectively oxidized or reduced without affecting other functional groups in the molecule, providing pathways to other important classes of compounds.

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Hydroxy-6-(methoxymethoxy)benzoic acid. evitachem.com This transformation is a fundamental process in organic synthesis, converting the aldehyde into a higher oxidation state. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Table 3: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | e.g., Potassium permanganate (B83412) (KMnO₄), Silver(I) oxide (Ag₂O), Jones reagent (CrO₃/H₂SO₄) | 2-Hydroxy-6-(methoxymethoxy)benzoic acid |

Reduction to Primary Alcohols

The aldehyde functional group in this compound can be readily reduced to a primary alcohol. evitachem.com This transformation is a fundamental reaction in organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, which can then be used in a variety of subsequent reactions.

A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695). The process involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. This method is known for its high yield and mild reaction conditions.

Research Findings: The reduction of this compound with sodium borohydride produces 2-Hydroxy-6-(methoxymethoxy)benzyl alcohol. In a typical procedure, the reaction is performed in ethanol (EtOH), starting at 0°C and gradually warming to room temperature, achieving a high yield of the corresponding primary alcohol.

Table 1: Reduction of this compound

| Reducing Agent | Product | Yield | Conditions |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | 2-Hydroxy-6-(methoxymethoxy)benzyl alcohol | 92% | EtOH, 0°C to rt |

Transformations Involving the Protected Phenolic Hydroxyl Group

The free phenolic hydroxyl group in this compound can undergo O-alkylation and O-acylation reactions. These transformations are essential for introducing a variety of functional groups, which can alter the molecule's physical and chemical properties.

O-Alkylation: Etherification of the phenolic hydroxyl group can be accomplished using alkyl halides in the presence of a base. This reaction follows a Williamson ether synthesis mechanism, where the base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions. While specific examples for this exact compound are not detailed in the provided search results, this is a standard transformation for phenols. For instance, the related compound 2-hydroxy-6-methoxybenzaldehyde (B112916) is alkylated with various bromides (like benzyl (B1604629) and allyl) to synthesize 2-Alkoxy-6-methoxybenzaldehydes.

O-Acylation: O-acylation involves the conversion of the hydroxyl group into an ester. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. This reaction is a common strategy for protecting the hydroxyl group or for synthesizing ester derivatives with potential biological activity.

The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl (-OH) and the methoxymethoxy (-OCH₂OCH₃) groups are both ortho-, para-directing and activating groups. Due to the substitution pattern, the position para to the powerful activating hydroxyl group (C-5) is the most likely site for substitution.

Research Findings: A key example of an electrophilic aromatic substitution reaction is bromination. The reaction of this compound with bromine (Br₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂) results in substitution at the C-5 position, which is para to the hydroxyl group.

Table 2: Bromination of this compound

| Reagent | Solvent | Product Position | Conditions | Yield |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | C-5 | 0°C to rt, 2 h | 85% |

Deprotection Chemistry of the Methoxymethoxy (MOM) Group

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability in various conditions, including strongly basic and weakly acidic media. acs.orgnih.gov Its removal, or deprotection, is a crucial step in multi-step syntheses.

The MOM ether linkage is susceptible to cleavage under acidic conditions. wikipedia.org Strong acids like hydrochloric acid (HCl) or Lewis acids are commonly employed for this purpose. acs.org

The mechanism for acid-catalyzed cleavage begins with the protonation of one of the ether oxygens, typically the one further from the aromatic ring, by a strong acid. masterorganicchemistry.commasterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (an alcohol). In the case of MOM ethers, this leads to the formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on this intermediate, followed by the release of formaldehyde (B43269) and methanol (B129727), regenerates the free hydroxyl group. masterorganicchemistry.com

Research Findings: Acidic hydrolysis using hydrochloric acid in a tetrahydrofuran (B95107) (THF) solvent can effectively remove the MOM group from this compound. This process yields 2,6-dihydroxybenzaldehyde (B146741) in high yield. Other studies have explored using trimethylsilyl (B98337) triflate (TMSOTf) in acetonitrile, which first converts the aromatic MOM ether to a silyl (B83357) ether that is subsequently hydrolyzed to the phenol. nih.gov

Table 3: Acid-Catalyzed Deprotection of this compound

| Reagent | Solvent | Product | Time | Yield |

|---|---|---|---|---|

| 12 N HCl | THF | 2,6-Dihydroxybenzaldehyde | 3 h | 96% |

To avoid the harsh conditions of strong acids that might affect other sensitive functional groups in a molecule, milder and more selective methods using heterogeneous catalysts have been developed. acs.org These catalysts offer advantages such as ease of handling, simple removal from the reaction mixture by filtration, and often higher chemoselectivity. acs.orgorganic-chemistry.org

Research Findings: A simple and efficient method for the chemoselective deprotection of phenolic MOM ethers utilizes silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂). acs.orgorganic-chemistry.org This heterogeneous catalyst operates effectively at room temperature in a solvent like dichloromethane (DCM). organic-chemistry.org The process is highly selective for phenolic MOM ethers, leaving other functional groups intact, and provides excellent yields of the deprotected phenols. acs.orgorganic-chemistry.org The catalyst is prepared from inexpensive and non-toxic reagents, making the procedure economically and environmentally attractive. acs.orgorganic-chemistry.org Other heterogeneous catalysts, such as certain montmorillonite (B579905) clays, have also been explored for cleaving related protecting groups. nih.gov

Table 4: Heterogeneous Catalysis for Phenolic MOM Ether Deprotection

| Catalyst | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| NaHSO₄-SiO₂ | Dichloromethane | Room Temperature | High chemoselectivity, high yields, simple work-up, non-toxic, inexpensive catalyst. acs.orgorganic-chemistry.org |

Chemoselective Deprotection in Multifunctional Molecules

The methoxymethyl (MOM) ether in this compound serves as a crucial protecting group for the phenolic hydroxyl. In the context of synthesizing complex multifunctional molecules, the ability to selectively remove this MOM group without affecting other sensitive functionalities is paramount. This process, known as chemoselective deprotection, is a critical step that enhances the compound's utility as a versatile intermediate. evitachem.com The development of mild and selective deprotection methods is essential, as traditional cleavage often requires harsh acidic conditions that can compromise other acid-labile groups within the molecule. thieme-connect.comacs.org

Research has focused on developing various reagent systems that can efficiently cleave the MOM ether while tolerating a wide array of other protecting groups and functional moieties. The choice of deprotection strategy is often dictated by the specific functional groups present in the substrate.

Several modern methods have proven effective for the chemoselective deprotection of MOM ethers, which are applicable to derivatives of this compound:

Bismuth Triflate (Bi(OTf)₃): This system offers a simple and highly efficient method for the hydrolysis of MOM ethers. oup.com The reaction proceeds under mild conditions, often at ambient temperature in an aqueous medium (e.g., THF/water), and requires only a catalytic amount of the Lewis acid. oup.com A key advantage of this method is its high degree of selectivity; it effectively removes the MOM group in the presence of other common protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (Bn), and allyl ethers. oup.com

Zinc Bromide and n-Propylthiol (ZnBr₂/n-PrSH): This combination provides a rapid and efficient method for the selective deprotection of MOM ethers. thieme-connect.comresearchgate.net The reaction typically completes in under ten minutes at temperatures from 0 °C to room temperature. thieme-connect.com This method demonstrates excellent chemoselectivity, leaving other labile groups, including TBDPS ethers and acetates, intact even on acid-sensitive substrates. thieme-connect.comresearchgate.net

Trimethylsilyl Triflate and 2,2'-Bipyridyl (TMSOTf/2,2'-bipyridyl): This represents an exceptionally mild approach for deprotecting aromatic MOM ethers. acs.org The reaction proceeds through the formation of a silyl ether intermediate, which is subsequently hydrolyzed. acs.org The conditions are so gentle that they allow for the preservation of highly acid-sensitive groups like trityl (Tr) ethers, showcasing a high level of chemoselectivity. acs.org This method underscores the different reactivity pathways between aliphatic and aromatic MOM ethers, enabling precise and targeted deprotection in complex molecular architectures. acs.org

The following table summarizes key research findings on the chemoselective deprotection of MOM ethers, highlighting the reagents used and the functional groups that are tolerated during the transformation.

| Reagent/System | Tolerated Functional Groups/Protecting Groups | Typical Conditions | Source |

|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | TBDMS ether, TBDPS ether, Benzyl ether, Allyl ether | Catalytic Bi(OTf)₃, THF/H₂O, Room Temperature | oup.com |

| Zinc Bromide / n-Propylthiol (ZnBr₂/n-PrSH) | TBDPS ether, Acetate (AcO) | ZnBr₂ (1 equiv), n-PrSH (2 equiv), CH₂Cl₂, 0 °C to r.t., 5-8 min | thieme-connect.comresearchgate.net |

| Trimethylsilyl Triflate / 2,2'-Bipyridyl (TMSOTf/2,2'-bipyridyl) | Trityl (Tr) ether | TMSOTf, 2,2'-bipyridyl, CH₃CN, 0 °C to r.t., then H₂O | acs.org |

| Hydrochloric Acid (HCl) | Used for complete deprotection to 2,6-dihydroxybenzaldehyde | 12 N HCl, THF, Room Temperature, 3 h |

Applications As a Key Intermediate in Complex Organic Synthesis

Total Synthesis of Natural Products and Their Analogues

The strategic placement of functional groups makes 2-Hydroxy-6-(methoxymethoxy)benzaldehyde an ideal starting material or key intermediate in the synthesis of various natural products and their structurally related analogues.

Role in the Synthesis of Flavanones and Related Polyphenols

Flavanones are a class of flavonoids, a type of polyphenol, that are widely found in plants and possess a range of biological activities. The core structure of flavanones is typically synthesized through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which then undergoes intramolecular cyclization.

While direct use of this compound is not the most common route, its structural motif is central to flavanone (B1672756) synthesis. The synthesis often starts with a suitably substituted 2'-hydroxyacetophenone and a benzaldehyde derivative. nih.gov The general strategy involves the base-catalyzed condensation to form a 2'-hydroxychalcone, which is then cyclized under acidic or basic conditions to the flavanone skeleton. google.com Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones represents a more modern and versatile approach to access both flavones and flavanones from common precursors. google.com

In this context, this compound serves as a valuable precursor to one of the key fragments. After deprotection of the MOM group to reveal 2,6-dihydroxybenzaldehyde (B146741), this can be selectively acylated or otherwise modified before condensation with an appropriate partner to build the flavanone core. The ability to selectively protect one of the hydroxyl groups as a MOM ether is crucial for controlling the reaction sequence and achieving the desired substitution pattern on the final polyphenol structure.

Precursor for Coumarin-Based Systems

Coumarins are another important class of natural products and synthetic compounds with diverse pharmacological properties. Several synthetic methods for coumarins utilize salicylaldehyde (B1680747) derivatives as starting materials. evitachem.com The Perkin reaction and Knoevenagel condensation are classic methods that involve the reaction of a salicylaldehyde with an anhydride (B1165640) or an active methylene (B1212753) compound, respectively. evitachem.com

This compound is a direct precursor to the substituted salicylaldehyde required for these syntheses. The aldehyde function readily participates in condensation reactions, while the MOM-protected hydroxyl group at the 6-position influences the electronic properties of the ring and can be retained in the final product or deprotected at a later stage. For instance, the Knoevenagel condensation of a salicylaldehyde with diethyl malonate, catalyzed by piperidine (B6355638) and acetic acid, is a common route to form the coumarin (B35378) ring system. evitachem.com The use of this compound in such a sequence would lead to a 7-(methoxymethoxy)coumarin derivative, a versatile intermediate for further elaboration.

Integration into Stilbene (B7821643) Analogues (e.g., Schweinfurthins)

Schweinfurthins are a family of complex, prenylated stilbenes isolated from plants of the Macaranga species, which have shown potent and selective anticancer activity. researchgate.netnih.gov The total synthesis of these natural products and their analogues often relies on the construction of a trans-stilbene (B89595) core, typically via olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. chemicalbook.com

The benzaldehyde portion of the stilbene is a critical building block. A derivative of the title compound, 2-Hydroxy-6-(methoxymethoxy)-4-(methoxymethyl)benzaldehyde, has been explicitly used as a key intermediate in the total synthesis of Schweinfurthin A. This highlights the importance of the substitution pattern provided by this compound. The MOM-protected hydroxyl group is stable to many reaction conditions used in complex synthesis, such as organometallic additions and oxidation/reduction sequences, and can be removed under acidic conditions when desired. chemicalbook.com The strategic use of this protected benzaldehyde allows for the construction of the complex hexahydroxanthene moiety found in many Schweinfurthins.

Construction of Novel Heterocyclic Frameworks

The reactivity of the aldehyde and the phenolic hydroxyl group, combined with the stability of the MOM ether, makes this compound a useful building block for various heterocyclic systems.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A primary method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. This reaction typically proceeds under acidic catalysis or thermal conditions to form the benzimidazole ring.

The aldehyde group of this compound is well-suited to participate in this condensation. Reaction with an o-phenylenediamine would yield a 2-(2-hydroxy-6-(methoxymethoxy)phenyl)-1H-benzimidazole. This product retains both the free hydroxyl and the MOM-protected hydroxyl groups, offering two distinct sites for further chemical modification, which is a significant advantage in the synthesis of compound libraries for drug discovery.

Formation of Pyrazole- and Pyridine-Containing Scaffolds

The construction of molecules containing multiple, distinct heterocyclic rings is a major focus of modern synthetic chemistry. This compound and its derivatives have proven to be key intermediates in the synthesis of complex scaffolds containing both pyrazole (B372694) and pyridine (B92270) rings.

A notable example is the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde, a compound investigated for its potential to treat sickle cell disease. The synthesis starts from 2,6-dihydroxybenzaldehyde, where one hydroxyl group is protected as a methoxymethyl (MOM) ether, leading to an intermediate structurally analogous to the title compound. This intermediate is then etherified with a pre-constructed (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol fragment. This demonstrates the utility of the MOM-protected hydroxyl group in directing the synthesis and enabling the coupling of complex fragments to build a multi-heterocyclic system. The free hydroxyl group remains available for key interactions with biological targets or for further synthetic transformations.

Development of Chemically Modified Aromatic Systems

The benzaldehyde moiety is a cornerstone in the synthesis of a vast array of aromatic compounds. By starting with this compound, chemists can introduce a variety of functional groups and build complex scaffolds, leading to novel materials and compounds for research.

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are significant precursors for various heterocyclic compounds and exhibit a wide range of biological activities. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of a base.

This compound serves as a key starting material for the synthesis of 2'-hydroxychalcones. In this process, the methoxymethyl-protected hydroxyl group at the 2-position is strategically important. The Claisen-Schmidt condensation is carried out between an appropriately substituted 2'-hydroxy-acetophenone and a benzaldehyde. nih.gov In the context of using our title compound, it would react with an acetophenone. Subsequently, the methoxymethyl-protecting group can be removed under acidic conditions, such as with hydrochloric acid in methanol (B129727), to yield the final hydroxylated chalcone. nih.gov This method allows for the synthesis of chalcones with diverse substitution patterns on both aromatic rings.

The use of ultrasound irradiation has been shown to be an efficient method for the Claisen-Schmidt condensation, often leading to shorter reaction times and high yields. mdpi.com This technique is particularly effective for the synthesis of 2'-hydroxy-chalcone derivatives. mdpi.com The reaction involves combining the alkoxy acetophenone and benzaldehyde in ethanol (B145695) with a catalytic amount of sodium hydroxide (B78521) and irradiating the mixture in an ultrasonic bath. mdpi.com

Table 1: Examples of Chalcone Synthesis Parameters

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2'-Hydroxy-acetophenones and Benzaldehydes | aq. KOH, ethanol | 2'-Hydroxychalcones | 22-85 | nih.gov |

| Oxyalkyl acetophenones and Benzaldehyde | NaOH, ethanol, ultrasound | 2'-Oxyalkyl Chalcones | High | mdpi.com |

| 2-acetyl-6-methoxynapthalene and Aromatic Aldehydes | Base | Naphthalene-based Chalcones | Variable | researchgate.net |

Synthesis of Diversified Benzaldehyde Derivatives for Research Purposes

This compound is a versatile platform for creating a wide range of novel benzaldehyde derivatives for scientific investigation. The differential reactivity of its functional groups allows for selective modifications. For instance, starting with a related compound, 2,6-dihydroxybenzaldehyde, both hydroxyl groups can be protected with methoxymethyl groups. google.com This protected intermediate can then undergo further reactions, with subsequent selective deprotection to yield a variety of substituted benzaldehyde derivatives. google.com

This strategy is crucial in the synthesis of complex molecules where regioselectivity is key. The MOM group is favored for protecting phenolic hydroxyls due to its stability under various reaction conditions and its orthogonal nature to other functional groups. evitachem.com The aldehyde group itself can be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the diversity of accessible derivatives. evitachem.com

An example of creating a novel aldehyde for research is the synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. This was achieved by the coupling of a diazonium salt with o-vanillin. researchgate.net This new azoaldehyde (B1193976) was then used to prepare a series of Schiff bases with potential biological activity. researchgate.net This illustrates how a base benzaldehyde structure can be functionalized to create compounds for specific research applications, a principle that is directly applicable to this compound.

Table 2: Potential Transformations of this compound for Derivative Synthesis

| Functional Group Targeted | Reaction Type | Potential Product |

| Aldehyde | Oxidation | 2-Hydroxy-6-(methoxymethoxy)benzoic acid |

| Aldehyde | Reduction | (2-Hydroxy-6-(methoxymethoxy)phenyl)methanol |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated/Nitrated Benzaldehyde Derivatives |

| Hydroxyl Group | Deprotection followed by Etherification/Esterification | Diversely Substituted Benzaldehyde Ethers/Esters |

Cascade and Multicomponent Reaction Strategies

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. These reactions are characterized by their atom economy and reduction of waste from intermediate purification steps.

The aldehyde functional group is a frequent participant in such reactions. For example, cascade reactions can be initiated by an oxa-Michael addition involving aromatic aldehydes. nih.gov In one reported study, aromatic aldehydes react with levoglucosenone (B1675106) in the presence of a methoxide (B1231860) nucleophile to form bridged α,β-unsaturated ketones through a series of oxa-Michael-initiated cascade events. nih.gov While this specific example does not use this compound, its aldehyde group has the potential to participate in similar cascade sequences.

Multicomponent reactions involving substituted benzaldehydes are also a powerful tool in synthetic chemistry. A study on the reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide demonstrated that different products, such as N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline derivatives, could be selectively synthesized by varying the catalyst and reaction conditions. rsc.org This highlights the versatility of a substituted benzaldehyde in MCRs. Given the functional groups present in this compound, it represents a promising substrate for the development of novel cascade and multicomponent reactions to generate molecular diversity.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Outcomes and Derivative Structures

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Hydroxy-6-(methoxymethoxy)benzaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton types and their neighboring environments through chemical shifts (δ), integration (number of protons), and spin-spin coupling (splitting patterns). The spectrum is expected to show five distinct signals corresponding to the phenolic hydroxyl, aldehyde, aromatic, methylene (B1212753), and methoxy (B1213986) protons. The intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl often results in a significant downfield shift for the -OH proton.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the aldehyde carbonyl, the six aromatic carbons (four of which are protonated and two are substituted), the acetal (B89532) methylene carbon, and the methoxy carbon.

The following tables summarize the expected chemical shifts based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | ~11.0-12.0 | Singlet (broad) |

| Aldehyde -CHO | ~10.3 | Singlet |

| Aromatic H-4 | ~7.5 | Triplet |

| Aromatic H-3 | ~6.6 | Doublet |

| Aromatic H-5 | ~6.4 | Doublet |

| Methylene -OCH₂O- | ~5.3 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~193.0 |

| C2 (-OH) | ~163.0 |

| C6 (-OMOM) | ~161.0 |

| C4 | ~137.0 |

| C1 | ~115.0 |

| C5 | ~108.0 |

| C3 | ~103.0 |

| -OCH₂O- | ~94.0 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. evitachem.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). nih.gov For this molecule, COSY would show correlations between the aromatic protons H-3, H-4, and H-5, confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This is used to definitively assign the carbon signals for the protonated aromatic carbons (C3, C4, C5), the methylene carbon (-OCH₂O-), and the methoxy carbon (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to four bonds), which is critical for piecing together the molecular skeleton. nih.gov Key expected HMBC correlations for this compound include:

The aldehyde proton (-CHO) to the aromatic carbons C1 and C2.

The methylene protons (-OCH₂O-) to the aromatic carbon C6 and the methoxy carbon (-OCH₃).

The aromatic proton H-5 to carbons C1, C3, and C6.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. evitachem.com A NOESY or ROESY spectrum would be expected to show correlations between the aldehyde proton and the adjacent aromatic proton (H-5), and between the methylene protons (-OCH₂O-) and the other adjacent aromatic proton (H-5), confirming the substitution pattern around the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and formula.

HRMS provides a highly accurate mass measurement, which serves as definitive proof of a compound's elemental composition. For this compound, the molecular formula is C₉H₁₀O₄. The calculated exact mass (monoisotopic mass) for this formula is 182.05790880 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) confirms the molecular formula unambiguously.

The choice of ionization technique is crucial for getting the intact molecule into the gas phase as an ion. Electrospray Ionization (ESI) is a soft ionization method well-suited for a polar molecule like this. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z value of approximately 183.0652. Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can further support the structure by showing characteristic losses of neutral fragments, such as the loss of formaldehyde (B43269) (CH₂O) or methanol (B129727) (CH₃OH) from the methoxymethyl (MOM) protecting group.

Infrared (IR) Spectroscopy for Functional Group Presence and Changes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenol (B47542) | O-H | Stretch (broad, H-bonded) | 3200-3000 |

| Aromatic | C-H | Stretch | 3100-3000 |

| Aldehyde | C-H | Stretch (Fermi doublet) | 2900-2800 and 2800-2700 |

| Aldehyde | C=O | Stretch (conjugated) | 1670-1650 |

| Aromatic Ring | C=C | Stretch | 1600-1450 |

| Ether (Acetal) | C-O | Stretch | 1150-1050 |

The strong, broad absorption around 3100 cm⁻¹ is indicative of the hydrogen-bonded phenolic -OH group. A sharp, intense peak around 1660 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl (C=O) group. The presence of the methoxymethyl ether linkage is supported by strong C-O stretching bands in the 1150-1050 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of derivatives of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. Research in this area has often focused on Schiff base derivatives, which are typically formed by the condensation of the aldehyde with a primary amine.

For instance, the analysis of Schiff base derivatives frequently shows the molecule existing in the keto-enamine tautomeric form rather than the expected phenol-imine form. This is often stabilized by a strong intramolecular N—H⋯O hydrogen bond. nih.gov The planarity of the molecule is a key feature investigated, with the dihedral angle between aromatic rings being a critical parameter. In one studied Schiff base derivative of a hydroxybenzaldehyde, the molecule was found to be nearly planar, with a small dihedral angle between the benzene ring planes, a conformation stabilized by the aforementioned intramolecular hydrogen bond. nih.gov

The crystal packing of these derivatives is often governed by a network of intermolecular interactions. These can include O—H⋯O hydrogen bonds, which can link molecules into dimers or larger supramolecular assemblies. nih.gov Furthermore, weaker interactions such as C—H⋯π and C—H⋯Cl contacts can play a significant role in the stabilization of the crystal lattice, influencing the stacking of molecules. nih.gov

A representative example from the literature is the crystal structure of (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one, a Schiff base derivative. The study provided detailed crystallographic data, which is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO₃ |

| Tautomeric Form | Keto-enamine |

| Molecular Configuration | Z |

| Dihedral Angle between Benzene Ring Planes | 5.34 (15)° |

| Key Intramolecular Interaction | N—H⋯O hydrogen bond |

| Key Intermolecular Interaction | O—H⋯O hydrogen bonds forming R₂²(10) rings |

The data from such studies are instrumental in correlating the structural features of these compounds with their observed physical and chemical properties. For derivatives of this compound, X-ray crystallography remains an indispensable tool for elucidating their solid-state structures and understanding the subtle interplay of steric and electronic effects introduced by the methoxymethoxy group.

Mechanistic Investigations of Chemical Processes Involving 2 Hydroxy 6 Methoxymethoxy Benzaldehyde

Reaction Pathway Elucidation and Transition State Analysis

Detailed mechanistic studies elucidating the reaction pathways of 2-Hydroxy-6-(methoxymethoxy)benzaldehyde are pivotal for controlling reaction outcomes. The presence of the hydroxyl, methoxymethyl (MOM) ether, and aldehyde functionalities on the aromatic ring allows for a diverse range of transformations.

The elucidation of reaction pathways often involves a combination of experimental techniques and theoretical calculations. For instance, in reactions involving the cleavage of the MOM protecting group, the pathway can proceed through different intermediates depending on the reaction conditions. Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, followed by the departure of the methoxymethyl cation, which is subsequently trapped by a nucleophile. The analysis of transition states in such reactions, often aided by computational methods, helps in understanding the energy barriers associated with different steps and identifying the rate-determining step.

In the context of C-C bond-forming reactions, such as aldol (B89426) or Knoevenagel condensations, the aldehyde group of this compound is the primary site of reaction. The reaction pathway involves the formation of an enolate or a related nucleophile, which then attacks the electrophilic carbonyl carbon. The stereochemical outcome of these reactions is often dictated by the structure of the transition state, where steric and electronic factors of the reactants and catalysts play a significant role.

Kinetic Studies of Key Synthetic Steps and Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions, offering insights into the factors that influence reaction speed and efficiency. For synthetic steps involving this compound, kinetic analysis can help in optimizing reaction parameters such as temperature, concentration, and catalyst loading.

While specific kinetic data for many reactions of this compound are not extensively reported in publicly available literature, the principles of chemical kinetics can be applied to understand its reactivity. For example, the rate of electrophilic aromatic substitution on the benzene (B151609) ring would be influenced by the electronic effects of the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The methoxymethoxy group is also activating and ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will govern the kinetics of substitution reactions.

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, complementing experimental findings with detailed molecular-level information.

Density Functional Theory (DFT) Calculations of Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to predict its reactivity and to explore the potential energy surfaces of its reactions.

DFT studies on similar molecules, such as other substituted benzaldehydes, have provided valuable insights. For example, calculations can determine the relative energies of different conformers, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). This information helps in identifying the most likely sites for nucleophilic or electrophilic attack. For instance, DFT calculations could predict the relative acidity of the phenolic proton and the susceptibility of the carbonyl carbon to nucleophilic addition.

While specific DFT studies on this compound are not widely available, the methodology provides a robust framework for future investigations into its reaction mechanisms.

Molecular Dynamics Simulations of Intermediates

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules, MD can offer insights into the conformational dynamics of reactants, intermediates, and products, as well as the role of the solvent in a chemical reaction.

For reactions involving this compound, MD simulations could be used to study the behavior of key intermediates. For example, in a multi-step synthesis, the conformational flexibility of an intermediate could influence its reactivity in subsequent steps. MD simulations can explore the conformational landscape of such an intermediate, identifying the most stable conformations and the energy barriers for interconversion between them. This information can be crucial for understanding and predicting the stereochemical outcome of a reaction.

As with DFT, specific MD simulation studies on the intermediates of reactions involving this compound are not prominently featured in the current body of scientific literature, but this computational technique holds significant promise for future mechanistic explorations.

常见问题

Q. What are the common synthetic routes for 2-Hydroxy-6-(methoxymethoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of structurally similar aldehydes . Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., ethyl acetate or THF).

- Protecting hydroxyl groups with methoxymethyl (MOM) ethers to prevent side reactions.

- Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).

Optimization involves adjusting reaction temperature (40–80°C), catalyst loading (1–5 mol%), and moisture control to enhance yield (>70%) and purity (>95%) .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is validated using:

- NMR Spectroscopy : Integration of aromatic proton signals (δ 9.8–10.2 ppm for aldehyde protons) and methoxymethoxy groups (δ 3.3–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (<2%) .

- Melting Point Analysis : Consistency with literature values (if available).

Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent verification .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain reflection data.

- Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints .

- Software : OLEX2 integrates visualization, refinement, and validation tools (e.g., R-factor < 0.05) .

Example: A derivative exhibited π–π stacking (3.8 Å interplanar distance) and hydrogen bonding (O–H···O, 2.7 Å), critical for crystal packing .

Q. What strategies mitigate by-product formation during the synthesis of this compound under oxidative conditions?

- Methodological Answer :

- Reagent Selection : Avoid strong oxidants like m-chloroperoxybenzoic acid (mCPBA), which can generate brominated by-products (e.g., 2,8-dibromo derivatives) .

- Temperature Control : Maintain reactions at 0–25°C to suppress radical side reactions.

- In Situ Monitoring : Use TLC or LC-MS to detect intermediates and adjust stoichiometry.

- Workup Optimization : Quench reactions with aqueous Na₂S₂O₃ to reduce halogenated impurities .

Q. How are binding affinities of this compound derivatives to hemoglobin studied?

- Methodological Answer :

- In Vitro Assays : Measure oxygen affinity using hemoglobin solutions (purified HbS or whole blood) under hypoxic conditions.

- EC50 Determination : Fit dose-response curves to calculate half-maximal effective concentrations (e.g., EC50 = 8.2 µM for HbS binding) .

- Crystallography : Co-crystallize derivatives with HbS (e.g., GBT021601-HbS-CO complex) to identify binding sites (e.g., N-terminal valine of β-globin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。